4-(Benzyloxy)-3-nitrobenzonitrile
Overview
Description
4-(Benzyloxy)-3-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a benzyloxy group at the 4-position, a nitro group at the 3-position, and a nitrile group at the 1-position
Preparation Methods
The synthesis of 4-(Benzyloxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(benzyloxy)benzonitrile to introduce the nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the benzyloxylation of 3-nitrobenzonitrile using benzyl chloride in the presence of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
4-(Benzyloxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(benzyloxy)-3-aminobenzonitrile, while oxidation of the benzyloxy group results in 4-(benzoyloxy)-3-nitrobenzonitrile.
Scientific Research Applications
4-(Benzyloxy)-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3-nitrobenzonitrile depends on its chemical structure and the specific context in which it is used. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In biological systems, the nitro group can interact with cellular components, leading to oxidative stress and potential antimicrobial effects . The benzyloxy group can also participate in various interactions, influencing the compound’s overall reactivity and stability.
Comparison with Similar Compounds
4-(Benzyloxy)-3-nitrobenzonitrile can be compared with other similar compounds, such as:
4-(Benzyloxy)benzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzonitrile: Lacks the benzyloxy group, resulting in different reactivity and applications.
4-(Benzyloxy)-3-aminobenzonitrile: The reduced form of this compound, with an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-nitro-4-phenylmethoxybenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c15-9-12-6-7-14(13(8-12)16(17)18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSSIVDGWYWPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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